2-Chloro-4-methylbenzothiazole

Description

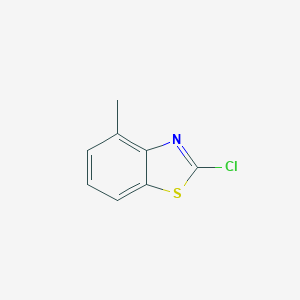

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNLRPVNVRAELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365944 | |

| Record name | 2-Chloro-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3622-32-0 | |

| Record name | 2-Chloro-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzothiazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzothiazole scaffold in pharmacologically active molecules. Its structure, a fusion of a benzene ring and a thiazole ring with chloro and methyl substitutions, imparts specific physicochemical properties that are crucial for its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its molecular structure.

Molecular Structure and Properties

This compound possesses the chemical formula C₈H₆ClNS and a molecular weight of 183.66 g/mol . The core structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A chlorine atom is substituted at the 2-position of the thiazole ring, and a methyl group is attached to the 4-position of the benzene ring.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 3622-32-0 | |

| Molecular Formula | C₈H₆ClNS | |

| Molecular Weight | 183.66 g/mol | |

| Melting Point | 49-50 °C | |

| Boiling Point | 130 °C (at 9 Torr) | |

| Appearance | White to yellow solid |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, analogous to established methods for similar benzothiazole derivatives. A common pathway involves the reaction of a substituted aniline with a thiocyanate source, followed by chlorination.

Experimental Protocol: Synthesis

Materials:

-

3-Methylaniline (o-toluidine)

-

Ammonium thiocyanate

-

Sulfuryl chloride

-

Chlorobenzene

-

Sulfuric acid

-

Ammonium hydroxide

-

Ethanol

-

Water

Procedure:

-

Formation of 1-(2-methylphenyl)thiourea: A solution of 3-methylaniline in a suitable solvent like chlorobenzene is prepared in a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel. Concentrated sulfuric acid is added dropwise to form the amine salt. To this suspension, ammonium thiocyanate is added, and the mixture is heated.

-

Cyclization and Chlorination: After cooling the thiourea solution, sulfuryl chloride is added portion-wise while carefully controlling the temperature. The reaction mixture is then heated to complete the cyclization and chlorination, forming the this compound.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed. The residue is dissolved in hot water, and any remaining solvent is removed by steam distillation. The aqueous solution is then made alkaline with ammonium hydroxide to precipitate the crude product. The precipitate is filtered, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield the purified this compound.

Caption: Synthetic pathway for this compound.

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling with adjacent protons. The methyl group protons will appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the aromatic ring, the thiazole ring, and the methyl group provide crucial information for structural assignment.

Predicted ¹H and ¹³C NMR Data: Note: The following data are predicted based on the analysis of structurally similar compounds. Experimental values may vary.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.0 - 8.0 | m | 3H | Ar-H |

| Methyl-H | ~2.5 | s | 3H | -CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Aromatic/Thiazole C | 120 - 155 | Ar-C, Thiazole-C |

| Methyl C | ~20 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

-

Acquire a ¹H NMR spectrum, typically with 16-64 scans.

-

Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Expected Characteristic FT-IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Methyl C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| ~1550 | C=N stretch (thiazole ring) |

| ~800-700 | C-Cl stretch |

Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric contributions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and elucidating the structure.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (183.66 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ with approximately one-third the intensity of the molecular ion peak should be observed. Common fragmentation pathways may involve the loss of the chlorine atom, the methyl group, or cleavage of the thiazole ring.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 183/185 | [M]⁺ / [M+2]⁺ (Molecular ion with chlorine isotopes) |

| 148 | [M - Cl]⁺ |

| 168 | [M - CH₃]⁺ |

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

Data Acquisition:

-

Inject the sample solution into the GC-MS system.

-

The compound will be vaporized, separated by the GC column, and then ionized in the mass spectrometer (commonly by electron impact, EI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

An In-depth Technical Guide to 2-Chloro-4-methylbenzothiazole (CAS: 3622-32-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methylbenzothiazole, a key heterocyclic intermediate with significant applications in synthetic chemistry and drug discovery. This document details its chemical properties, synthesis, and reactivity, with a focus on experimental protocols. Furthermore, it explores the biological significance of its derivatives, particularly in the context of enzyme inhibition and cancer research, providing insights for professionals in drug development.

Core Compound Properties

This compound is a substituted benzothiazole with the chemical formula C₈H₆ClNS.[1] Its core structure, featuring a fused benzene and thiazole ring, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3622-32-0 | [2] |

| Molecular Formula | C₈H₆ClNS | [1] |

| Molecular Weight | 183.66 g/mol | |

| Appearance | Yellow to brown crystalline powder | [3] |

| Melting Point | 49-50 °C | Not explicitly found for this compound, but related compounds have similar melting points. |

| Boiling Point | 130 °C at 9 Torr | Not explicitly found for this compound, but related compounds have similar boiling points. |

| Storage Temperature | 2-8°C | [4] |

Table 2: Spectral Data of this compound and Analogous Compounds

| Data Type | Description | Reference(s) |

| ¹H NMR | A Certificate of Analysis indicates a ¹H NMR spectrum is available for this compound. | [5] |

| ¹³C NMR | Data for the analogous compound 5-Chloro-2-methylbenzothiazole: δ 168.8, 152.9, 134.1, 131.9, 126.6, 125.1, 121.2, 19.1 ppm. | |

| Mass Spectrum | For the related 2-chlorobenzothiazole, major fragments are observed at m/z 169 (M+), 171 (M+2), and 108. | [6] |

| IR Spectrum | Data for the related 5-chloro-2-methylbenzothiazole shows characteristic peaks for the benzothiazole ring system. | [7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its precursor, 2-mercapto-4-methylbenzothiazole.

Synthesis of 2-Mercapto-4-methylbenzothiazole (Precursor)

Experimental Protocol:

-

Reaction Setup: In a 500 mL reactor, charge 27 g of o-toluidine, 8 g of sulfur, and 22 g of carbon disulfide.

-

Heating: Electrically heat the reactor to 275°C over 70 minutes. The initial pressure at this temperature will be approximately 240 psig.

-

Reaction Time: Maintain the temperature at 275°C for 2.5 hours. The pressure is expected to level out at around 470 psig within the first 90 minutes.

-

Cooling and Extraction: After the reaction is complete, cool the reactor. Mix the reaction mixture with 200 g of water containing 16 g of sodium hydroxide. A tar-like residue will form, which can be removed by decantation.

-

Acidification and Isolation: Acidify the decanted liquid with hydrochloric acid. The resulting mixture is then filtered to yield crude 2-mercapto-4-methylbenzothiazole.

Chlorination of 2-Mercapto-4-methylbenzothiazole

A general method for the conversion of 2-mercaptobenzothiazoles to their 2-chloro counterparts involves the use of sulfuryl chloride (SO₂Cl₂).[8]

Experimental Protocol (Adapted):

-

Reaction Setup: In a suitable reaction vessel, place 0.6 moles of 2-mercapto-4-methylbenzothiazole.

-

Addition of Chlorinating Agent: With stirring, add 3.7 moles of sulfuryl chloride over a period of 5 minutes at approximately 25°C. The reaction is exothermic, and the temperature may rise to 35-40°C.

-

Reaction Time: Allow the mixture to stand for about one hour.

-

Workup: Add ice and water to the reaction mixture to decompose any excess sulfuryl chloride. An oily layer of this compound will separate.

-

Purification: Separate the oily layer and wash it three times with an equal volume of water. The resulting product can be further purified by distillation under reduced pressure.[8]

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Experimental Protocols

The chlorine atom at the 2-position of the benzothiazole ring is susceptible to nucleophilic substitution, making this compound a valuable building block for creating a diverse library of derivatives.

Nucleophilic Substitution Reactions

General Workflow:

Caption: General workflow for nucleophilic substitution.

Experimental Protocols (Adapted for this compound):

-

Reaction with Amines:

-

Dissolve 1 equivalent of this compound and 1.2 equivalents of the desired amine in a suitable solvent (e.g., ethanol, DMF).

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

Isolate the product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

-

-

Reaction with Thiols:

-

In a suitable solvent (e.g., DMF), combine 1 equivalent of this compound, 1.1 equivalents of the desired thiol, and 1.5 equivalents of a base (e.g., K₂CO₃).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

-

-

Reaction with Alkoxides:

-

Prepare the alkoxide by reacting the corresponding alcohol with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Add 1 equivalent of this compound to the alkoxide solution.

-

Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography.

-

Applications in Drug Development

Derivatives of 2-substituted benzothiazoles have garnered significant interest in medicinal chemistry due to their broad range of biological activities.

Enzyme Inhibition

-

Monoamine Oxidase (MAO) Inhibition: Derivatives of 2-methylbenzothiazole have been identified as potent inhibitors of both MAO-A and MAO-B, enzymes implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease and depression. This suggests that the this compound scaffold could be a valuable starting point for the development of novel MAO inhibitors.

Anticancer Research

The benzothiazole nucleus is a prominent scaffold in the design of anticancer agents. Derivatives have been shown to target various signaling pathways crucial for cancer cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway Inhibition: This pathway is frequently dysregulated in cancer. Certain 2-aminobenzothiazole derivatives have shown the ability to inhibit key components of this pathway, such as PI3K, AKT, and mTOR, leading to the suppression of tumor growth.[6]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.

-

EGFR Modulation: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. Studies have indicated that 2-substituted benzothiazoles can downregulate EGFR protein levels, leading to the induction of apoptosis in cancer cells.

Caption: Downregulation of EGFR by 2-substituted benzothiazoles.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

-

Working in a well-ventilated area or a fume hood.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of the 2-chloro group provide a robust platform for the generation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly as enzyme inhibitors and potential anticancer agents targeting key signaling pathways, underscore its importance for researchers, scientists, and professionals in the field of drug development. Further exploration of this scaffold holds significant promise for the discovery of novel therapeutic agents.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound | 3622-32-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS 3622-32-0, CasNo.3622-32-0 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 5. file.leyan.com [file.leyan.com]

- 6. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]

- 8. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-methylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, including experimental protocols, and presents predicted characterization data based on analogous compounds and spectroscopic principles.

Introduction

This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for a wide range of biological activities. The introduction of a chlorine atom at the 2-position and a methyl group at the 4-position of the benzothiazole core creates a molecule with potential for further chemical modification and exploration of its pharmacological properties. This guide serves as a practical resource for researchers interested in the synthesis and evaluation of this and related compounds.

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-methylbenzothiazole, from o-toluidine. The second step is the conversion of the amino group to a chloro group via a Sandmeyer reaction.

Synthesis of 2-Amino-4-methylbenzothiazole

A common and effective method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.[1][2]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reactant Mixture: To the flask, add o-toluidine and ammonium thiocyanate in a suitable solvent such as ethanol.[2] Add a catalytic amount of a strong acid, like concentrated hydrochloric acid.

-

Halogen Addition: While stirring the mixture, slowly add a solution of bromine in glacial acetic acid from the dropping funnel. An exothermic reaction is expected, and the addition rate should be controlled to maintain a manageable temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for approximately one hour.[2]

-

Work-up and Isolation: Cool the reaction mixture in an ice bath to induce precipitation. Filter the solid precipitate, wash it with cold water, and dry it thoroughly.

-

Purification: The crude 2-amino-4-methylbenzothiazole can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to light yellow crystalline solid.[3]

Diagram of the Synthesis of 2-Amino-4-methylbenzothiazole:

References

An In-depth Technical Guide to the Crystal Structure and Properties of 2-Chloro-4-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of 2-Chloro-4-methylbenzothiazole. While a definitive crystal structure for this specific compound is not publicly available, this document compiles and analyzes data from closely related benzothiazole derivatives to offer valuable insights for research and development. The guide covers synthesis, potential biological activity, and key structural features, presenting data in a clear and accessible format for professionals in drug discovery and materials science.

Molecular Structure and Crystallographic Parameters

Direct crystallographic data for this compound is not currently available in open-access databases. However, analysis of structurally similar compounds, such as 2-Chloro-4-(methylthio)benzo[d]thiazole and various substituted benzothiazoles, allows for the reliable estimation of key structural parameters. The benzothiazole core is a planar bicyclic system, and the chloro and methyl substituents are not expected to significantly alter this planarity.

Table 1: Estimated Crystallographic Data for this compound

| Parameter | Estimated Value |

| Crystal System | Monoclinic (predicted) |

| Space Group | P2₁/c (predicted) |

| a (Å) | ~11.0 - 12.0 |

| b (Å) | ~7.0 - 8.0 |

| c (Å) | ~14.0 - 15.0 |

| β (°) | ~95 - 105 |

| Volume (ų) | ~1100 - 1300 |

| Z | 4 |

Table 2: Key Bond Lengths and Angles (Based on Analogous Structures)

| Bond/Angle | Value (Å/°) |

| C2-Cl | 1.73 - 1.75 Å[1] |

| C-N (thiazole ring) | 1.29 - 1.32 Å[1] |

| C-S (thiazole ring) | 1.76 - 1.81 Å[1] |

| N1-C2-S1 (thiazole) | ~122.5°[1] |

Synthesis and Crystallization

The synthesis of this compound can be approached through the chlorination of a suitable precursor. A plausible synthetic route starts from 2-amino-4-methylbenzothiazole, which is commercially available or can be synthesized from o-toluidine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the conversion of 2-aminobenzothiazoles to their 2-chloro derivatives.

Materials:

-

2-Amino-4-methylbenzothiazole

-

Copper(II) chloride (CuCl₂)

-

tert-Butyl nitrite

-

Acetonitrile

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend 2-amino-4-methylbenzothiazole (1 equivalent) in acetonitrile.

-

Add copper(II) chloride (1.2 equivalents) to the suspension.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add tert-butyl nitrite (1.5 equivalents) to the cooled mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction by adding 1 M HCl.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown using slow evaporation techniques.

Materials:

-

Purified this compound

-

Ethanol

-

Hexane

Procedure:

-

Dissolve the purified this compound in a minimal amount of hot ethanol.

-

Slowly add hexane dropwise until the solution becomes slightly turbid.

-

Gently warm the solution to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature.

-

Leave the solution undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

-

Colorless to pale yellow crystals are expected to form over several days.

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The mechanism of action for many benzothiazole-based compounds involves the inhibition of key enzymes in cellular pathways.[2] For this compound, the electrophilic chlorine atom at the C2 position is a key feature that can facilitate covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites.[1]

While specific signaling pathways for this compound have not been elucidated, a plausible mechanism of action, based on related compounds, is the inhibition of protein kinases.[2] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Proposed mechanism of action for this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-4-methylbenzothiazole with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-chloro-4-methylbenzothiazole with various nucleophiles. The benzothiazole core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 2-position is crucial for the development of novel therapeutic agents. This document details the underlying reaction mechanisms, provides quantitative data on reaction outcomes, and outlines detailed experimental protocols for key transformations. The primary focus is on the nucleophilic aromatic substitution (SNAr) reaction, which is the principal pathway for the derivatization of this versatile building block.

Core Concepts: Reactivity of the Benzothiazole Scaffold

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon atom. This electrophilicity is a consequence of the electron-withdrawing effect of the nitrogen atom within the thiazole ring. This polarization facilitates the attack of nucleophiles at this position, leading to the displacement of the chlorine atom. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The general SNAr mechanism involves two main steps:

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The chloride ion is eliminated, and the aromaticity of the benzothiazole ring is restored, yielding the 2-substituted product.

The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups on the benzothiazole ring can further stabilize this intermediate and accelerate the reaction.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a widely used method for the synthesis of 2-aminobenzothiazole derivatives, which are known to possess a range of biological activities, including anticancer and antimicrobial properties.

Quantitative Data for Reaction with Amines

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 2-(Phenylamino)-4-methylbenzothiazole | Reflux in ethanol | Good to Excellent | [1] |

| Substituted Anilines | 2-(Arylamino)-4-methylbenzothiazoles | Various, often with base catalysis | 40-60 | [2] |

| Piperidine | 2-(Piperidin-1-yl)-4-methylbenzothiazole | Heat in a suitable solvent (e.g., DMF) | High | [3] |

Experimental Protocol: Synthesis of 2-(Phenylamino)-4-methylbenzothiazole

-

Materials:

-

This compound (1.0 mmol)

-

Aniline (1.2 mmol)

-

Ethanol (10 mL)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add aniline to the solution.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, pour the mixture into ice-cold water to induce precipitation.

-

Filter the solid product, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol.[3]

-

Reaction with Thiol Nucleophiles

The reaction with thiol nucleophiles provides access to 2-(thioether)-benzothiazole derivatives. These compounds are of interest in materials science and have also been explored for their biological activities.

Quantitative Data for Reaction with Thiols

| Nucleophile (Thiol) | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 2-(Phenylthio)-4-methylbenzothiazole | Base (e.g., K2CO3) in DMF | High | [4] |

| Substituted Thiophenols | 2-(Arylthio)-4-methylbenzothiazoles | Base catalysis | Good to Excellent | [4] |

Experimental Protocol: Synthesis of 2-(Phenylthio)-4-methylbenzothiazole

-

Materials:

-

This compound (1.0 mmol)

-

Thiophenol (1.1 mmol)

-

Potassium carbonate (K2CO3) (1.5 mmol)

-

N,N-Dimethylformamide (DMF) (10 mL)

-

-

Procedure:

-

To a stirred solution of this compound in DMF, add potassium carbonate.

-

Add thiophenol dropwise to the mixture.

-

Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reaction with Alkoxide Nucleophiles

The reaction of 2-chlorobenzothiazoles with alkoxides, such as sodium methoxide, leads to the formation of 2-alkoxybenzothiazole derivatives. While specific data for the 4-methyl analog is limited, the reaction is expected to proceed efficiently.

Quantitative Data for Reaction with Alkoxides

| Nucleophile (Alkoxide) | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 2-Methoxy-4-methylbenzothiazole | Reflux in methanol | ~90% (by analogy) | [5] |

Experimental Protocol: Synthesis of 2-Methoxy-4-methylbenzothiazole

-

Materials:

-

This compound (1.0 mmol)

-

Sodium methoxide (1.2 mmol)

-

Methanol (15 mL)

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add sodium methoxide to the solution.

-

Heat the mixture at reflux for 3-5 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude product, which can be purified by column chromatography or distillation.[5]

-

Visualizing the Reaction Mechanism and Workflow

To further elucidate the processes involved in the derivatization of this compound, the following diagrams illustrate the SNAr reaction mechanism and a general experimental workflow.

Conclusion

This compound is a valuable and reactive substrate for nucleophilic aromatic substitution reactions. Its facile reaction with a variety of nucleophiles, including amines, thiols, and alkoxides, provides a robust platform for the synthesis of a diverse library of 2-substituted-4-methylbenzothiazole derivatives. These derivatives are of significant interest to the pharmaceutical and materials science industries. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this important heterocyclic scaffold.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]

A Technical Guide to 2-Chloro-4-methylbenzothiazole: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzothiazole is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its synthesis and key reactions, to support its application in research and drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 3622-32-0[2] |

| Molecular Formula | C₈H₆ClNS |

| Molecular Weight | 183.66 g/mol |

| Appearance | Not specified, likely a solid at room temperature |

| Melting Point | 65-70 °C (for the related compound 5-Chloro-2-methylbenzothiazole) |

| Boiling Point | Not specified |

| Storage Temperature | Not specified, general cool and dry conditions recommended[2] |

Synthesis

The synthesis of this compound can be approached through multi-step procedures common for benzothiazole derivatives. A general and illustrative pathway involves the cyclization of a substituted aminothiophenol followed by chlorination.

General Synthetic Workflow

Caption: A general synthetic pathway to this compound.

Experimental Protocol: Synthesis of 2-Methylbenzothiazole Derivatives (General Procedure)

Materials:

-

3-Methyl-2-aminothiophenol

-

Glacial acetic acid

-

Acetic anhydride

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

In a reaction flask, dissolve 3-methyl-2-aminothiophenol in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Heat the reaction mixture to 80-120 °C for a specified time, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and filter any solids.

-

Cool the filtrate in an ice-water bath and slowly add a sodium hydroxide solution to neutralize the acid, adjusting the pH to approximately 7.0.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dimethylbenzothiazole.

-

The subsequent chlorination of the 2-methyl group would require a separate step, for which a specific protocol would need to be developed, likely involving a chlorinating agent like sulfuryl chloride or N-chlorosuccinimide.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the chloro substituent at the 2-position of the benzothiazole ring. This position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring.[4]

Nucleophilic Aromatic Substitution (SNAAr)

This compound is expected to readily undergo nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by various nucleophiles. This is a key transformation for introducing diverse functional groups and building more complex molecules.[4]

General Reaction Scheme:

References

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 3622-32-0 [chemicalbook.com]

- 3. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

2-Chloro-4-methylbenzothiazole molecular weight and formula

An In-Depth Technical Guide on 2-Chloro-4-methylbenzothiazole

This guide provides comprehensive information on the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a heterocyclic organic compound. Its fundamental chemical properties, including molecular weight and formula, are crucial for its application in scientific research and synthesis. The CAS number for this compound is 3622-32-0[1][2][3].

Quantitative Chemical Properties

The molecular formula and weight are key identifiers for any chemical compound. This data is essential for stoichiometric calculations in chemical reactions and for the characterization of the substance.

| Property | Value |

| Molecular Formula | C8H6ClNS[1][2][4] |

| Molecular Weight | 183.66 g/mol [1][2][3][5][6][7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary and specific to individual research labs and chemical suppliers. However, a general workflow for its characterization would typically involve:

-

Synthesis Verification : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed to confirm the structure and purity of the synthesized compound.

-

Purity Analysis : High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the compound, often reported as a percentage (e.g., 98% purity)[4].

-

Physical Characterization : Measurement of physical constants like melting point and boiling point would be conducted using standard laboratory apparatus.

Visualizing Chemical Identity

To illustrate the relationship between the compound's name and its fundamental properties, the following diagram is provided.

References

Methodological & Application

Application Note: Synthesis of 2-Amino-4-methylbenzothiazole from 2-Chloro-4-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-amino-4-methylbenzothiazole, a key intermediate in the production of various agrochemicals and a valuable scaffold in medicinal chemistry. The synthesis is achieved through the nucleophilic aromatic substitution of 2-chloro-4-methylbenzothiazole with ammonia. This method offers a direct route to the desired product, and this document outlines the necessary reagents, optimal reaction conditions, and purification methods to ensure a high-purity final product.

Introduction

2-Amino-4-methylbenzothiazole is a significant heterocyclic compound, primarily utilized as a precursor in the synthesis of fungicides, most notably Tricyclazole, which is effective in controlling rice blast disease.[1] Beyond its role in agrochemicals, the 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of 2-amino-4-methylbenzothiazole can be approached through various routes, including the cyclization of (2-methylphenyl)thiourea.[1] However, the direct amination of this compound presents a straightforward and efficient synthetic strategy. This application note details a robust protocol for this conversion, focusing on providing researchers with a reliable method for obtaining high-purity 2-amino-4-methylbenzothiazole.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the benzothiazole ring system activates the chlorine atom at the 2-position, making it susceptible to nucleophilic attack by ammonia. The reaction is typically carried out at elevated temperatures and pressures to facilitate the displacement of the chloride ion.

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

-

This compound

-

Aqueous ammonia (25-28% solution)

-

Toluene

-

Sodium hydroxide solution (10% w/v)

-

Deionized water

-

Anhydrous sodium sulfate

-

High-pressure autoclave or sealed reaction vessel

-

Standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine this compound (1.0 eq) and aqueous ammonia solution (10.0 eq).

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to 150-160 °C with constant stirring. Maintain this temperature for 8-10 hours. The internal pressure will increase during the reaction; ensure the autoclave is rated for the expected pressure at this temperature.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add toluene to extract the organic components. Separate the aqueous layer.

-

Washing: Wash the organic layer sequentially with deionized water and a 10% sodium hydroxide solution to remove any unreacted starting material and acidic byproducts. Finally, wash with deionized water until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-amino-4-methylbenzothiazole as an off-white to slightly beige crystalline powder.[2]

-

Characterization: Confirm the identity and purity of the final product using melting point determination, NMR, FT-IR, and mass spectrometry.

Data Presentation

Table 1: Physical and Spectroscopic Data of 2-Amino-4-methylbenzothiazole

| Property | Value |

| Molecular Formula | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol |

| Appearance | Off-white to slightly beige crystalline powder[2] |

| Melting Point | 137-139 °C |

| ¹H NMR (CDCl₃) | Typical shifts (ppm): |

| δ 7.0-7.5 (m, 3H, Ar-H) | |

| δ 5.0-5.5 (br s, 2H, -NH₂) | |

| δ 2.4 (s, 3H, -CH₃) | |

| IR (KBr) | Characteristic peaks (cm⁻¹): |

| 3400-3200 (N-H stretching) | |

| 1620-1580 (C=N stretching) | |

| 1550-1500 (aromatic C=C stretching) | |

| Mass Spec (EI) | m/z 164 [M]⁺ |

Note: NMR and IR spectral data are predicted values and should be confirmed by experimental analysis.

Experimental Workflow

Figure 1. Workflow for the synthesis of 2-amino-4-methylbenzothiazole.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

The use of a high-pressure autoclave requires appropriate training and safety precautions.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Aqueous ammonia is corrosive and has a pungent odor; handle with care.

-

Toluene is a flammable solvent.

Conclusion

The protocol described in this application note provides a reliable and direct method for the synthesis of 2-amino-4-methylbenzothiazole from this compound. By following the detailed steps for the reaction, work-up, and purification, researchers can obtain a high-purity product suitable for further applications in agrochemical synthesis and drug discovery. The provided characterization data serves as a benchmark for product verification.

References

Application Notes and Protocols: 2-Chloro-4-methylbenzothiazole as an Intermediate in Fungicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of fungicides derived from benzothiazole intermediates. While direct synthesis routes starting from 2-Chloro-4-methylbenzothiazole are not prominently documented in publicly available literature, a closely related and industrially significant pathway involves the synthesis of the key intermediate, 2-amino-4-methylbenzothiazole, through a chlorination step. This intermediate is a crucial precursor to the potent systemic fungicide, Tricyclazole.

This document details the multi-step synthesis of Tricyclazole, including experimental protocols, quantitative data, and a discussion of its fungicidal activity.

Fungicide Synthesis Pathway: From o-Toluidine to Tricyclazole

The synthesis of Tricyclazole from o-toluidine is a well-established industrial process that can be broken down into four main steps:

-

Synthesis of (2-methylphenyl)thiourea: o-Toluidine is reacted with a thiocyanate source to form the corresponding thiourea derivative.

-

Cyclization to 2-amino-4-methylbenzothiazole: The thiourea is cyclized using a chlorinating agent. This step is the most relevant to the initial query concerning a "chloro" intermediate.

-

Formation of 2-hydrazino-4-methylbenzothiazole: The amino group of the benzothiazole is converted to a hydrazino group.

-

Final Cyclization to Tricyclazole: The hydrazino intermediate is cyclized with formic acid to form the final triazolobenzothiazole fungicide.

Caption: Overall workflow for the synthesis of the fungicide Tricyclazole.

Quantitative Data for Synthesis Steps

The following table summarizes the typical reaction conditions and yields for the synthesis of Tricyclazole and its intermediates.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | o-Toluidine, Ammonium Thiocyanate | Sulfuric Acid, o-Chlorotoluene | 90-100 | 10 | ~84 |

| 2 | (2-methylphenyl)thiourea | Chlorine, Methylene Chloride | -20 to +15 | 2 | ~96 |

| 3 | 2-amino-4-methylbenzothiazole, Hydrazine Hydrate | Ethylene Glycol | 130-135 | 4 | ~90 |

| 4 | 2-hydrazino-4-methylbenzothiazole | Formic Acid | Reflux (~110) | 2 | 92-96 |

Experimental Protocols

Step 1: Synthesis of (2-methylphenyl)thiourea

-

To a solution of o-toluidine in o-chlorotoluene, add concentrated sulfuric acid.

-

Add ammonium thiocyanate to the mixture.

-

Heat the reaction mixture to 90-100°C for approximately 10 hours.

-

After the reaction is complete, cool the mixture and isolate the crude o-tolyl-thiourea.

-

Purify the product by recrystallization. The yield is approximately 84%.

Step 2: Synthesis of 2-amino-4-methylbenzothiazole

-

Suspend (2-methylphenyl)thiourea in methylene chloride.

-

Introduce chlorine gas into the suspension with stirring at a temperature between -20°C and +15°C.

-

Reflux the mixture to drive off the formed hydrogen chloride.

-

Filter the resulting hydrochloride salt.

-

Treat the salt with an alkali solution (e.g., sodium hydroxide) to yield 2-amino-4-methylbenzothiazole.[1]

-

Isolate and dry the product. The yield is approximately 96%.[1]

Step 3: Synthesis of 2-hydrazino-4-methylbenzothiazole

-

Add 2-amino-4-methylbenzothiazole to ethylene glycol with stirring.

-

Add 85% hydrazine hydrate to the mixture in portions.

-

Heat the reaction mixture to 130-135°C under a nitrogen atmosphere for approximately 4 hours.[2]

-

Cool the reaction mixture slowly with stirring.

-

Isolate the product by the addition of water and separate by filtration.

-

Dry the product in a vacuum oven. The yield is approximately 90%, with a purity of 97.5%.[2]

Step 4: Synthesis of Tricyclazole

-

To a reaction vessel, add 2-hydrazino-4-methylbenzothiazole and excess formic acid (e.g., 85-90%).

-

Heat the mixture under reflux for several hours.

-

After the reaction is complete, remove the excess formic acid, for example, by azeotropic distillation with an aromatic hydrocarbon like xylene.

-

Cool the remaining mixture to induce crystallization of Tricyclazole.

-

The product can be isolated by filtration and washed. Yields are typically in the range of 92-96%.[3]

Application Notes on Tricyclazole

Mechanism of Action:

Tricyclazole is a systemic fungicide that works by inhibiting melanin biosynthesis in fungi.[4] Specifically, it targets the reductase enzymes in the polyketide pathway responsible for melanin production. Melanin is crucial for the structural integrity of the fungal cell wall and is a key factor in the pathogenicity of many fungi, as it allows them to penetrate the host plant's tissues. By blocking melanin synthesis, Tricyclazole prevents the fungus from successfully infecting the plant.[5]

Caption: Mechanism of action of Tricyclazole in preventing fungal infection.

Fungicidal Spectrum and Efficacy:

Tricyclazole is highly effective against a narrow spectrum of fungi, with its primary application being the control of rice blast disease caused by Magnaporthe oryzae.[5][6] It is used as a preventative fungicide and can be applied as a foliar spray, seed treatment, or soil drench.[7]

The following table summarizes the efficacy of Tricyclazole against Magnaporthe oryzae.

| Efficacy Metric | Concentration/Dosage | Result |

| Mycelial Growth (ED50) | 100.41 mg/L | 50% inhibition of mycelial growth.[8] |

| Sporulation (ED50) | 0.072 mg/L | 50% inhibition of sporulation.[8] |

| In Vitro Mycelial Growth | 500-1000 ppm | 100% inhibition of mycelial growth.[9] |

| Field Application | 0.06% foliar spray | Effective control of rice blast.[7] |

While this compound is not a direct precursor to commercially significant fungicides based on available data, the synthesis of the vital intermediate 2-amino-4-methylbenzothiazole involves a key chlorination step. This intermediate is fundamental to the production of Tricyclazole, a highly effective fungicide for the management of rice blast. The detailed protocols and data presented here provide a comprehensive guide for researchers and professionals working on the synthesis and application of benzothiazole-based agricultural chemicals.

References

- 1. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. GB2027700A - Process for the Preparation of Tricyclazole - Google Patents [patents.google.com]

- 4. peptechbio.com [peptechbio.com]

- 5. Impact of tricyclazole and azoxystrobin on growth, sporulation and secondary infection of the rice blast fungus, Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Management of rice blast with modern combination fungicides against <i>Magnaporthe oryzae</i> - ProQuest [proquest.com]

- 7. chemijournal.com [chemijournal.com]

- 8. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 9. ijcmas.com [ijcmas.com]

Application Notes and Protocols for 2-Chloro-4-methylbenzothiazole Analogs in Medicinal Chemistry

Disclaimer: Direct experimental data for 2-Chloro-4-methylbenzothiazole is limited in the reviewed literature. The following application notes and protocols are based on closely related analogs, primarily 2-Chloro-4-bromobenzothiazole and other substituted benzothiazoles, to provide a framework for its potential applications in medicinal chemistry.

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities.[1][2][3] The 2-chloro-substituted benzothiazoles, including the 4-methyl analog, are valuable starting materials for the synthesis of novel therapeutic agents due to the reactive chloro group at the 2-position, which allows for diverse chemical modifications.[1]

I. Application Notes

1. Anticancer Drug Discovery:

Derivatives of 2-chlorobenzothiazoles have shown significant potential as anticancer agents.[4] The mechanism of action often involves the inhibition of key signaling pathways essential for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.[4][5] The introduction of various substituents at the 2-position through nucleophilic substitution of the chlorine atom can lead to the development of potent and selective anticancer compounds.[1]

2. Antimicrobial Drug Development:

Benzothiazole derivatives have demonstrated robust activity against a range of microbial pathogens, including bacteria and fungi.[1] The this compound scaffold can be utilized to generate libraries of compounds for screening against various bacterial and fungal strains. The derivatization at the 2-position has been a successful strategy in the development of novel antimicrobial agents.[1]

3. Enzyme Inhibition:

The benzothiazole nucleus is considered a "privileged structure" for designing enzyme inhibitors.[1] By modifying the substituents on the benzothiazole ring, it is possible to design potent and selective inhibitors for a wide range of enzymes, opening avenues for developing drugs for various diseases.[1]

II. Quantitative Data Summary

The following tables summarize the biological activities of various benzothiazole derivatives, providing an insight into the potential efficacy of compounds derived from this compound.

Table 1: Cytotoxic Activity of Chloro-Substituted Benzothiazole Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Dichlorophenyl-containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | GI50 | 71.8 nM | [4] |

| Dichlorophenyl-containing chlorobenzothiazole | Various (9 cancer cell lines) | GI50 | 1.60 µM - 71.8 nM | [4] |

| 2-Aminobenzothiazole derivative | Colon (HCT116) | IC50 | 6.43 ± 0.72 µM | [4] |

| 2-Aminobenzothiazole derivative | Lung (A549) | IC50 | 9.62 ± 1.14 µM | [4] |

| 2-Aminobenzothiazole derivative | Melanoma (A375) | IC50 | 8.07 ± 1.36 µM | [4] |

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Microbial Strain | Activity Metric | Value | Reference |

| Novel benzothiazole analog (3e) | Various Gram-positive and Gram-negative bacteria | MIC | 3.12 µg/mL | [4] |

| 2-Azidobenzothiazole (2d) | E. faecalis | MIC | 8 µg/mL | [4] |

| 2-Azidobenzothiazole (2d) | S. aureus | MIC | 8 µg/mL | [4] |

III. Experimental Protocols

1. General Protocol for the Synthesis of 2-Aminobenzothiazole Derivatives from 2-Chlorobenzothiazole:

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in 2-chlorobenzothiazoles with various amines.

-

Materials: this compound (or analog), desired amine, ethanol or dimethylformamide (DMF), reflux apparatus, thin-layer chromatography (TLC) plates.

-

Procedure:

-

Dissolve 2-chlorobenzothiazole (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as ethanol or DMF.[1]

-

Heat the reaction mixture under reflux for several hours.[1]

-

Monitor the reaction progress using thin-layer chromatography.[1]

-

Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization or column chromatography.

-

2. Protocol for Assessing Cytotoxicity using the MTT Assay:

This colorimetric assay is a standard method for evaluating the cytotoxic effects of a compound on cancer cell lines.[6]

-

Materials: Human cancer cell lines (e.g., MCF-7, A549), 96-well plates, cell culture medium, test compound (dissolved in a suitable solvent like DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.[6]

-

Incubation: Incubate the plates for 48 to 72 hours.[6]

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

3. Protocol for Determination of Minimum Inhibitory Concentration (MIC):

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

-

Materials: Bacterial or fungal strains, appropriate broth medium, 96-well microtiter plates, test compound, positive control (standard antibiotic), negative control (medium only).

-

Procedure:

-

Serial Dilution: Prepare serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

-

IV. Visualizations

References

Application Notes and Protocols for Suzuki Coupling with 2-Chloro-4-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif integral to the structure of numerous pharmacologically active compounds.[1] Derivatives of benzothiazole exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the benzothiazole core, particularly at the 2-position, is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 2-arylbenzothiazoles, a class of compounds with significant interest in drug discovery.[2]

This document provides a detailed protocol for the Suzuki coupling of 2-Chloro-4-methylbenzothiazole with various arylboronic acids. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, specific conditions are often required to achieve high yields.[3][4] The protocols and data presented herein are based on established methodologies for the Suzuki coupling of related chloro-heterocyclic compounds and provide a robust starting point for optimization.[5]

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The yields are estimated based on couplings with structurally similar 2-chloropyridines and other challenging chloroheterocycles, and actual yields may vary depending on the specific substrate and optimized conditions.

Table 1: Representative Conditions and Expected Yields for the Suzuki Coupling of this compound

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 equiv) | Dioxane/H₂O (4:1) | 100-110 | 12-24 | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 110 | 18 | 80-95 |

| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (3 equiv) | DMF/H₂O (5:1) | 120 | 24 | 60-75 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₃PO₄ (2 equiv) | Dioxane/H₂O (4:1) | 110 | 16 | 70-85 |

| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | Cs₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 110 | 20 | 70-88 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)

-

Anhydrous and degassed solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating plate or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous and degassed solvent to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-aryl-4-methylbenzothiazole.

Mandatory Visualizations

Experimental Workflow

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

Physicochemical Properties of 2-Chloro-4-methylbenzothiazole

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 2-Chloro-4-methylbenzothiazole, a key intermediate in the synthesis of various heterocyclic compounds. This method is crucial for purity assessment, stability testing, and quality control in research, and drug development.

| Property | Value |

| Molecular Formula | C₈H₆ClNS |

| Molecular Weight | 183.66 g/mol [1] |

| Appearance | Solid |

| CAS Number | 3622-32-0[2] |

Chromatographic Conditions

A reversed-phase HPLC method with UV detection was developed and validated to ensure accuracy and precision. The chromatographic conditions are summarized in the table below. The selection of a C18 column is a common and effective choice for the separation of benzothiazole derivatives.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Run Time | 10 minutes |

Method Validation Summary

The developed HPLC method was validated for its linearity, precision, and accuracy. The following table summarizes the key performance characteristics of the method.

| Parameter | Result |

| Retention Time | ~ 5.2 min |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocols

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (Ultrapure)

-

Formic Acid (ACS grade)

-

Methanol (HPLC grade)

-

0.45 µm Syringe filters

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range (1-100 µg/mL).

-

Filter the sample solution using a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Analysis Procedure

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Calibration Curve: Inject 10 µL of each working standard solution in duplicate. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Sample Analysis: Inject 10 µL of the prepared sample solution in duplicate.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical steps for developing the HPLC method for this compound.

References

Application Notes and Protocols for the Use of 2-Chloro-4-methylbenzothiazole in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-4-methylbenzothiazole as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications, particularly in anticancer drug discovery. The protocols outlined below are based on established methodologies and offer detailed step-by-step instructions for key chemical transformations.

Introduction

Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core is a particularly attractive starting material due to the reactive chlorine atom at the 2-position, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups and the construction of diverse heterocyclic systems. The methyl group at the 4-position can also influence the biological activity and pharmacokinetic properties of the final compounds.

This document details the synthesis of this compound and its subsequent use in the preparation of novel triazolo- and thiadiazolo-benzothiazole derivatives. Furthermore, it provides data on the potential anticancer activity of such compounds and explores their mechanism of action through the inhibition of key signaling pathways.

Synthesis of the Building Block: this compound

The synthesis of this compound can be achieved from the readily available 2-amino-4-methylbenzothiazole via a Sandmeyer reaction.[1][2] The precursor, 2-amino-4-methylbenzothiazole, can be synthesized from o-toluidine.[3]

Protocol 1: Synthesis of 2-Amino-4-methylbenzothiazole

This protocol is adapted from a well-documented pathway for the synthesis of 2-aminobenzothiazoles.[3]

Materials:

-

o-Toluidine

-

Ammonium thiocyanate

-

Chlorine gas or a suitable chlorinating agent

-

Solvent (e.g., glacial acetic acid)

Procedure:

-

A mixture of o-toluidine and ammonium thiocyanate is heated in a suitable solvent to form (2-methylphenyl)thiourea.

-

The resulting thiourea is then subjected to a cyclization reaction by treatment with chlorine.

-

The reaction mixture is worked up to isolate the crude 2-amino-4-methylbenzothiazole.

-

The crude product is purified by recrystallization from an appropriate solvent.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of the amino group of 2-amino-4-methylbenzothiazole to a chloro group.[1][2]

Materials:

-

2-Amino-4-methylbenzothiazole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

Procedure:

-

2-Amino-4-methylbenzothiazole is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled.

-

The freshly prepared diazonium salt solution is added slowly to the cuprous chloride solution with vigorous stirring.

-

The reaction is allowed to proceed until the evolution of nitrogen gas ceases.

-

The reaction mixture is then warmed to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.

-

The product can be further purified by column chromatography or distillation under reduced pressure.

Synthesis of Novel Heterocycles from this compound

The reactivity of the 2-chloro substituent allows for the synthesis of a variety of heterocyclic systems. The following protocols, adapted from procedures for the analogous 2-chloro-4-bromobenzothiazole, detail the synthesis of triazolo- and thiadiazolo-benzothiazoles.[4]

Protocol 3: Synthesis of 2-Hydrazinyl-4-methylbenzothiazole

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Ethanol

Procedure:

-

To a solution of this compound (0.01 mol) in ethanol (20 mL), add hydrazine hydrate (0.02 mol).[4]

-

Reflux the reaction mixture for 6 hours.[4]

-

After cooling, the precipitated solid is collected by filtration.

-

Wash the solid with water and recrystallize from ethanol to obtain pure 2-hydrazinyl-4-methylbenzothiazole.

Protocol 4: Synthesis of 4-Methyl-2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzothiazole

Materials:

-

2-Hydrazinyl-4-methylbenzothiazole

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

A mixture of 2-hydrazinyl-4-methylbenzothiazole (0.01 mol) and potassium hydroxide (0.015 mol) in ethanol (50 mL) is stirred until a clear solution is obtained.

-

Carbon disulfide (0.015 mol) is added dropwise, and the mixture is refluxed for 8-10 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in water.

-

The solution is acidified with dilute hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with water, and recrystallized from ethanol.

Protocol 5: Synthesis of 2-((5-Aryl-1,3,4-thiadiazol-2-yl)amino)-4-methylbenzothiazoles

Materials:

-

2-Hydrazinyl-4-methylbenzothiazole

-

Aromatic carboxylic acid

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of 2-hydrazinyl-4-methylbenzothiazole (0.01 mol) and an appropriate aromatic carboxylic acid (0.01 mol) is heated in phosphorus oxychloride (10 mL) under reflux for 4-6 hours.

-

The reaction mixture is cooled and carefully poured onto crushed ice.

-

The precipitated solid is filtered, washed with a solution of sodium bicarbonate and then with water.

-

The crude product is dried and recrystallized from a suitable solvent.

Quantitative Data